Tetrahydrofuran-2-Carboximidamide

Descripción general

Descripción

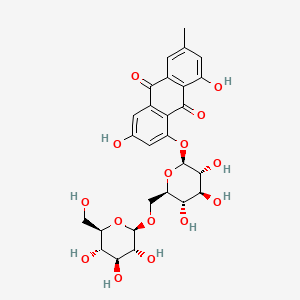

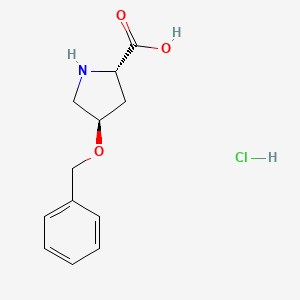

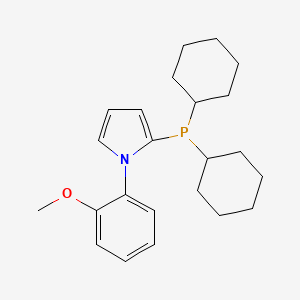

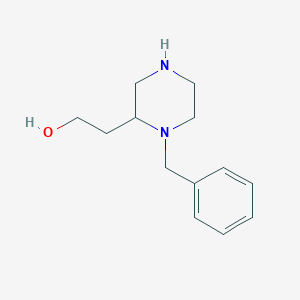

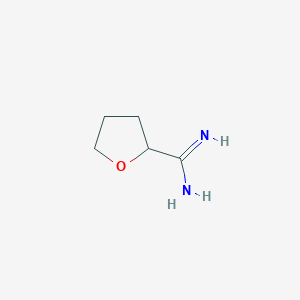

Tetrahydrofuran-2-Carboximidamide is an organic compound with the molecular formula C5H10N2O . It is used in various chemical reactions and has potential applications in different fields .

Synthesis Analysis

The synthesis of Tetrahydrofuran-2-Carboximidamide involves several steps. One method includes the use of nucleophilic substitutions, [3+2]-cycloadditions, oxidative cyclizations, and the ring opening of bicyclic oxanorbornenes . Another approach involves the reduction of hemiacetals to synthesize lignan natural products .Molecular Structure Analysis

The molecular structure of Tetrahydrofuran-2-Carboximidamide can be analyzed using various techniques. For instance, the BindingDB database provides information about its affinity data and IC50 value . More detailed structural analysis can be obtained from resources like ChemicalBook .Physical And Chemical Properties Analysis

Tetrahydrofuran-2-Carboximidamide has a molecular weight of 114.15 . It is stored in a tightly closed container in a cool and dry place . More detailed physical and chemical properties can be found in resources like Sigma-Aldrich and ChemicalBook .Aplicaciones Científicas De Investigación

Total Synthesis

Tetrahydrofurans (THFs) play a crucial role in total synthesis, contributing to the construction of complex molecules. Researchers have explored various synthetic routes to access THFs, including those involving THF-2-Carboximidamide. By forming carbon-oxygen bonds, THF-2-Carboximidamide can be incorporated into target molecules, enabling the creation of intricate structures with potential biological activity .

Epoxide Opening

THF-2-Carboximidamide can participate in epoxide-opening reactions. Epoxides are three-membered cyclic ethers with a strained oxygen bridge. By reacting with nucleophiles, such as THF-2-Carboximidamide, epoxides undergo ring-opening reactions, leading to the formation of functionalized THFs. These intermediates can then be further elaborated in synthetic pathways .

Haloetherifications and Halogen Substitutions

Haloetherification reactions involve the addition of halogens (e.g., chlorine, bromine) to unsaturated bonds within THFs. THF-2-Carboximidamide can serve as a nucleophile in these processes, leading to the formation of halogenated THFs. These halogenated derivatives find applications in medicinal chemistry and natural product synthesis .

Allylic and Propargylic Alkylations

THF-2-Carboximidamide can act as a nucleophile in allylic and propargylic alkylations. These reactions involve the substitution of allylic or propargylic leaving groups with THF-2-Carboximidamide, resulting in the introduction of the THF moiety. The resulting compounds may exhibit interesting biological properties or serve as building blocks for more complex molecules .

Other Nucleophilic Substitutions

Beyond the specific reactions mentioned earlier, THF-2-Carboximidamide can participate in various nucleophilic substitutions. Researchers explore its reactivity with different electrophiles, aiming to create diverse THF-containing molecules. These derivatives may find applications in drug discovery, materials science, or catalysis .

Bioactivity and Medicinal Chemistry

While specific studies on THF-2-Carboximidamide’s bioactivity are limited, its structural resemblance to natural products containing THF rings suggests potential pharmacological relevance. Researchers may investigate its interactions with biological targets, exploring its potential as a lead compound for drug development .

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

Tetrahydrofuran-2-Carboximidamide is a complex compound with a unique mechanism of action. Similar compounds have been found to interact with various enzymes and proteins, influencing their function and activity .

Mode of Action

It is known that the compound interacts with its targets, leading to changes in their function . The specific nature of these interactions and the resulting changes are subject to ongoing research.

Biochemical Pathways

Similar compounds have been found to influence various biochemical pathways, leading to downstream effects that can impact cellular function and overall organism health .

Result of Action

Similar compounds have been found to have various effects at the molecular and cellular level, influencing cell function and contributing to their overall effects .

Action Environment

The action of Tetrahydrofuran-2-Carboximidamide can be influenced by various environmental factors. These can include factors such as pH, temperature, and the presence of other compounds or substances . These factors can influence the compound’s action, efficacy, and stability.

Propiedades

IUPAC Name |

oxolane-2-carboximidamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O/c6-5(7)4-2-1-3-8-4/h4H,1-3H2,(H3,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUAFMLDGDMRISR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)C(=N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60655095 | |

| Record name | Oxolane-2-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60655095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tetrahydrofuran-2-Carboximidamide | |

CAS RN |

688000-41-1 | |

| Record name | Oxolane-2-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60655095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.